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Compound of Interest

Compound Name:
2-Hydroxy-2'-

methoxyacetophenone

CAS No.: 224321-19-1

Cat. No.: B1625280 Get Quote

Executive Summary
2-Hydroxy-2'-methoxyacetophenone (also known as

-hydroxy-2'-methoxyacetophenone) is a specialized aromatic ketone featuring an

-hydroxy functionality and an ortho-methoxy substituent on the phenyl ring.[1] It serves as a
critical "donor" scaffold in asymmetric catalysis, particularly in direct catalytic asymmetric
Michael, Mannich, and Aldol reactions.

Its unique structure allows it to form chelated metal enolates (specifically with Zinc) that can be

stereochemically directed by chiral ligands (e.g., BINOL systems) to generate synthetically

versatile 1,5-diketones and

-amino alcohols with high enantioselectivity (>99% ee). This guide details its physicochemical
profile, synthesis protocols, and reactivity mechanisms.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6]
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Property Detail

IUPAC Name 2-Hydroxy-1-(2-methoxyphenyl)ethanone

Common Synonyms -Hydroxy-2'-methoxyacetophenone; 2'-Methoxy-

2-hydroxyacetophenone

CAS Number 224321-19-1

Molecular Formula

Molecular Weight 166.17 g/mol

SMILES COc1ccccc1C(=O)CO

Physical Characteristics
Note: Values derived from experimental data of analogous

-hydroxy ketones and specific vendor specifications.

Parameter Value / Description

Physical State
Viscous yellow oil or low-melting solid

(dependent on purity)

Boiling Point ~286.8°C (at 760 mmHg)

Flash Point ~115°C

Solubility
Soluble in polar organic solvents (DCM, THF,

EtOAc, Alcohols); sparingly soluble in water.

Stability

Hygroscopic; susceptible to oxidation (to

glyoxals) if exposed to air/light for prolonged

periods.

Structural Analysis & Spectroscopic Signature
NMR Characterization (Predicted/Typical)
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The molecule is characterized by the desymmetrization of the acetophenone methyl group into

a hydroxymethylene group.

H NMR (CDCl

, 400 MHz):

3.80–3.90 (s, 3H): Methoxy group (

).

4.60–4.80 (s or d, 2H):

-Methylene protons (

).

6.90–7.80 (m, 4H): Aromatic protons (distinct ortho substitution pattern).

~3.5–4.0 (br s, 1H): Hydroxyl proton (

), exchangeable with

.

IR Spectroscopy:

Carbonyl (

): ~1680–1695 cm

(shifted lower due to conjugation and intramolecular H-bonding).

Hydroxyl (

): Broad band at 3300–3450 cm

.

Synthesis & Preparation Protocols
Two primary routes are established for the synthesis of 2-Hydroxy-2'-methoxyacetophenone.

Method A is preferred for laboratory-scale precision, while Method B is a scalable industrial
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approach.

Method A: The Arylmagnesium-Transmetalation Route
(High Purity)
Reference: Adapted from McLaughlin et al., J. Org. Chem. 2012 (Merck Process Research).

Rationale: Avoids over-oxidation and polymerization common in direct oxidation methods.

Reagents: 2-Bromoanisole, Mg turnings,

, CuCl (cat), Acetoxyacetyl chloride.

Step 1 (Grignard Formation): React 2-bromoanisole with Mg in THF to form 2-

methoxyphenylmagnesium bromide.

Step 2 (Transmetalation): Add

(0.5 equiv) to form the arylzinc intermediate.

Step 3 (Acylation): Add CuCl (1 mol%) and acetoxyacetyl chloride. The arylzinc species

undergoes cross-coupling to yield 2-acetoxy-2'-methoxyacetophenone.

Step 4 (Hydrolysis): Treat the intermediate with 5N HCl at 40°C.

Purification: Extract with EtOAc, wash with brine, and recrystallize/chromatograph.

Method B: Direct Oxidation of 2'-Methoxyacetophenone
Rationale: Uses readily available starting material but requires careful control to prevent

formation of the glyoxal.

Substrate: 2'-Methoxyacetophenone.[1][2][3][4]

Reagent: Hypervalent iodine (e.g., PhI(OAc)2) in hydrolyzed solvent or molecular iodine (

) in DMSO.

Procedure:
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Dissolve ketone in DMSO.

Add

(1.0 equiv) and heat to 60-80°C (Kornblum oxidation variant).

Alternative: Use HTIB (Hydroxy(tosyloxy)iodobenzene) in acetonitrile to form the

-tosyloxy ketone, followed by hydrolysis.

Reactivity Profile: The "Zinc-Enolate" Engine
The primary utility of 2-Hydroxy-2'-methoxyacetophenone lies in its ability to function as a

nucleophilic donor in asymmetric catalysis. The

-hydroxy group is not just a bystander; it is a critical "anchor" for zinc catalysts.

Mechanism: Chelation-Controlled Catalysis
In the presence of a diethylzinc (

) and a Linked-BINOL ligand, the molecule undergoes deprotonation to form a dinuclear zinc
enolate.

Zinc Center 1: Binds to the enolate oxygen and the

-hydroxyl oxygen (chelation), creating a rigid, chiral environment.

Zinc Center 2: Acts as a Lewis acid to activate the electrophile (e.g., enone or imine).

Key Transformations
Asymmetric Michael Addition:

Electrophile:

-unsaturated ketones (Enones).

Product: Chiral 1,5-diketones.
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Selectivity: Up to 99% ee; typically syn-selective with standard ligands, but anti-selective

variations exist.

Asymmetric Mannich Reaction:

Electrophile: N-diphenylphosphinoyl imines.[2][5]

Product:

-amino-

-hydroxy ketones (precursors to amino alcohols).

Selectivity: Highly anti-selective (>98:2 dr).[2][5][6]

Visualization: Catalytic Cycle
The following diagram illustrates the Shibasaki Zinc-Linked-BINOL catalytic cycle using 2-
Hydroxy-2'-methoxyacetophenone.
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Figure 1: Catalytic cycle showing the activation of 2-Hydroxy-2'-methoxyacetophenone via a

dinuclear zinc scaffold, enabling high-precision asymmetric C-C bond formation.[2][5]

Handling & Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Incompatibilities: Strong oxidizing agents (converts to glyoxal), strong bases

(polymerization/aldol condensation).

Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles) and work within a fume

hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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